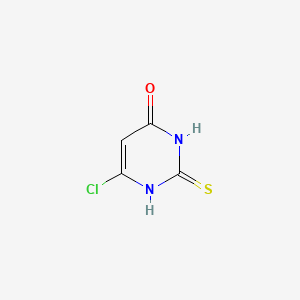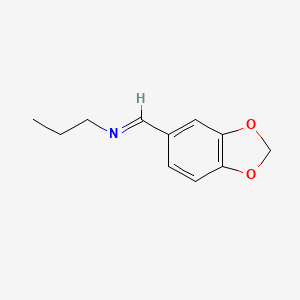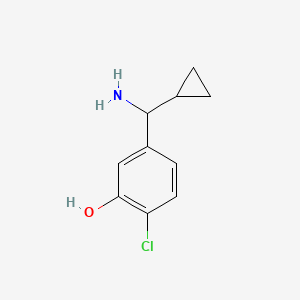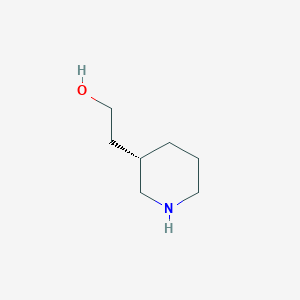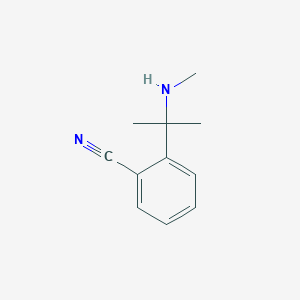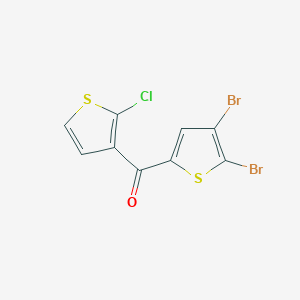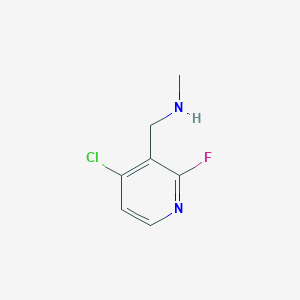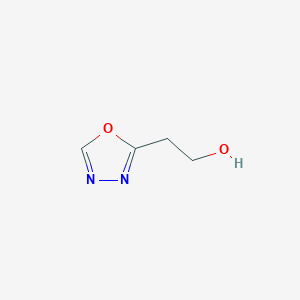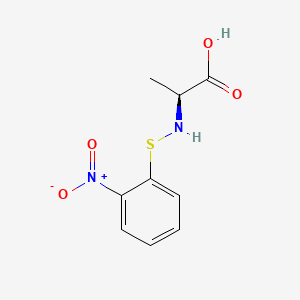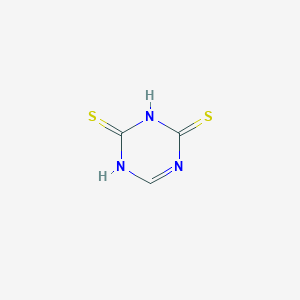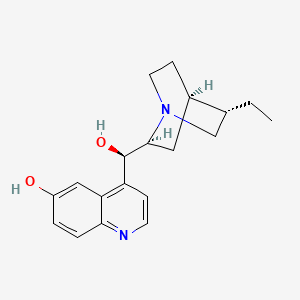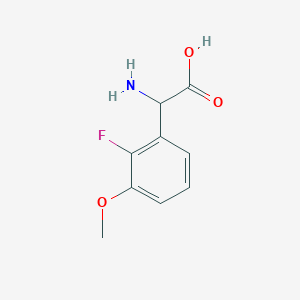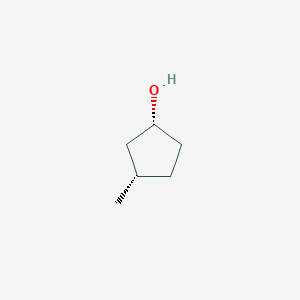
(1R,3S)-3-methylcyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3S)-3-methylcyclopentan-1-ol is a chiral alcohol with the molecular formula C6H12O. This compound is characterized by a cyclopentane ring substituted with a methyl group and a hydroxyl group at the 1 and 3 positions, respectively. The stereochemistry of the compound is specified by the (1R,3S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-methylcyclopentan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone, (1R,3S)-3-methylcyclopentanone, using chiral catalysts or reagents. Another method includes the cycloaddition reaction of cyclopentadiene with a chiral source in an N-acyl hydroxylamine compound, followed by reduction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using cost-effective and readily available raw materials. The process is optimized for high yield and optical purity, making it suitable for commercial applications .
化学反応の分析
Types of Reactions
(1R,3S)-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: (1R,3S)-3-methylcyclopentanone or (1R,3S)-3-methylcyclopentanoic acid.
Reduction: (1R,3S)-3-methylcyclopentane.
Substitution: Various halides or other substituted derivatives.
科学的研究の応用
(1R,3S)-3-methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents
作用機序
The mechanism of action of (1R,3S)-3-methylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The chiral centers play a crucial role in determining the compound’s stereospecific interactions with enzymes and receptors .
類似化合物との比較
Similar Compounds
- (1R,3S)-3-methylcyclopentanone
- (1R,3S)-3-methylcyclopentanoic acid
- (1R,3S)-3-methylcyclopentane
Uniqueness
(1R,3S)-3-methylcyclopentan-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its isomers and other similar compounds. The presence of both a hydroxyl group and a methyl group on the cyclopentane ring makes it a versatile intermediate in organic synthesis .
特性
分子式 |
C6H12O |
|---|---|
分子量 |
100.16 g/mol |
IUPAC名 |
(1R,3S)-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C6H12O/c1-5-2-3-6(7)4-5/h5-7H,2-4H2,1H3/t5-,6+/m0/s1 |
InChIキー |
VEALHWXMCIRWGC-NTSWFWBYSA-N |
異性体SMILES |
C[C@H]1CC[C@H](C1)O |
正規SMILES |
CC1CCC(C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


